DPP-4 Inhibition: Fragment Hit with Defined IC50 vs. Advanced Lead Compound
1-Biphenyl-2-ylmethanamine acts as a validated fragment hit for human Dipeptidyl Peptidase 4 (DPP-4/CD26). It demonstrates a micromolar IC50 of 30 µM against the human enzyme [1]. While less potent than a fully optimized clinical candidate like Alogliptin (IC50 ~2-7 nM), the compound's low molecular weight (183.25 Da) and high ligand efficiency make it an ideal starting point for fragment-based drug discovery [1][2]. Importantly, its binding mode has been elucidated via X-ray crystallography in complex with human DPP-4 (PDB ID: 3CCB), providing a validated structural template for rational design [2].
≈4,300–15,000-fold less potent vs. Alogliptin class
| Evidence Dimension | Inhibitory Activity (IC50) against Human DPP-4 |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | Alogliptin (DPP-4 inhibitor): IC50 = 2-7 nM (class-level inference, typical range for approved DPP-4 inhibitors) |
| Quantified Difference | ~4,300 to 15,000-fold less potent, consistent with role as an unoptimized fragment hit |
| Conditions | In vitro enzymatic assay using purified human DPP-4 |
Why This Matters
This data defines the compound's value proposition: it is not a potent final drug candidate but a well-characterized, structurally enabled fragment hit, which is critical for researchers initiating structure-guided lead optimization programs.
- [1] Santa Cruz Biotechnology. 2-Phenylbenzylamine (CAS 1924-77-2) Technical Datasheet. IC50 for CD26 (DPP-4). View Source
- [2] Wallace MB, et al. Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2008;18(7):2362-2367. PDB ID: 3CCB. View Source
